

Spectroscopic Data for Bis(2-hydroxyphenyl)methane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Methylenediphenol

Cat. No.: B144329

[Get Quote](#)

Introduction: Unveiling the Molecular Architecture of a Key Building Block

Bis(2-hydroxyphenyl)methane, also known as **2,2'-methylenediphenol**, is a molecule of significant interest in the realms of polymer chemistry, materials science, and drug development. Its structure, featuring two phenol rings linked by a methylene bridge, imparts a unique combination of rigidity and flexibility, making it a valuable precursor for the synthesis of various resins, antioxidants, and specialty polymers. Furthermore, the phenolic hydroxyl groups serve as key functional handles for derivatization, opening avenues for the creation of novel pharmaceutical scaffolds and biologically active molecules.

A comprehensive understanding of the molecular structure and purity of bis(2-hydroxyphenyl)methane is paramount for its effective application. Spectroscopic techniques provide an indispensable toolkit for this purpose, offering a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This technical guide provides an in-depth exploration of the key spectroscopic data for bis(2-hydroxyphenyl)methane— ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the rationale behind the experimental choices and the interpretation of the spectral features, offering researchers, scientists, and drug development professionals a practical and insightful resource for the characterization of this important compound.

¹H Nuclear Magnetic Resonance (NMR)

Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful technique for elucidating the number and types of hydrogen atoms in a molecule, as well as their connectivity. The ¹H NMR spectrum of bis(2-hydroxyphenyl)methane provides a clear signature of its symmetric structure.

Data Summary

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5	s (broad)	2H	Ar-OH
7.10 - 6.80	m	8H	Ar-H
3.90	s	2H	Ar-CH ₂ -Ar

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of bis(2-hydroxyphenyl)methane is characterized by three main signals, each corresponding to a distinct proton environment in the molecule.

- Hydroxyl Protons (Ar-OH):** The broad singlet observed at approximately 9.5 ppm is characteristic of the phenolic hydroxyl protons. The broadness of this signal is a result of chemical exchange with residual water or other protic species in the solvent, as well as intermolecular hydrogen bonding. The downfield chemical shift is attributed to the deshielding effect of the electronegative oxygen atom and its involvement in hydrogen bonding.
- Aromatic Protons (Ar-H):** The complex multiplet in the region of 6.80-7.10 ppm arises from the eight protons on the two phenyl rings. Due to the ortho-substitution pattern, the aromatic protons on each ring are chemically non-equivalent, leading to overlapping signals and complex splitting patterns.

- **Methylene Protons (Ar-CH₂-Ar):** The sharp singlet at approximately 3.90 ppm corresponds to the two protons of the methylene bridge. These protons are chemically equivalent due to the free rotation around the C-C bonds, and they appear as a singlet because there are no adjacent protons to cause spin-spin coupling.

[Click to download full resolution via product page](#)

Experimental Protocol: ¹H NMR Spectroscopy

Rationale for Experimental Choices:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for bis(2-hydroxyphenyl)methane due to its high polarity, which ensures complete dissolution of the sample. Importantly, the residual proton signal of DMSO-d₆ appears at a chemical shift (~2.50 ppm) that does not overlap with the signals of the analyte. Furthermore, the ability of DMSO to form hydrogen bonds with the phenolic hydroxyl groups slows down their exchange rate, often resulting in a sharper -OH signal compared to other solvents like chloroform-d.
- **Internal Standard:** Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR spectroscopy. Its 12 equivalent protons give a single, sharp resonance at 0 ppm, which is well-separated from the signals of most organic compounds, providing a reliable reference point for the chemical shift scale.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the spectrum.

Step-by-Step Methodology:

- **Sample Preparation:**
 - Accurately weigh approximately 5-10 mg of bis(2-hydroxyphenyl)methane into a clean, dry NMR tube.

- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate it to ensure complete dissolution of the sample.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters on a 400 MHz spectrometer would include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (to improve signal-to-noise ratio)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.

[Click to download full resolution via product page](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of bis(2-hydroxyphenyl)methane complements the ¹H NMR data, confirming the molecule's symmetry and providing a detailed map of its carbon framework.

Data Summary

Chemical Shift (δ) ppm	Assignment
154.5	C-OH
130.5	Ar-CH
128.0	Ar-CH
126.5	Ar-C-CH ₂
120.0	Ar-CH
115.5	Ar-CH
35.5	Ar-CH ₂ -Ar

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of bis(2-hydroxyphenyl)methane displays seven distinct signals, which is consistent with the molecule's symmetry.

- Ipso-Carbon (C-OH):** The signal at approximately 154.5 ppm is assigned to the carbon atom directly bonded to the hydroxyl group. This carbon is significantly deshielded due to the strong electron-withdrawing effect of the oxygen atom.
- Aromatic Carbons (Ar-C):** The signals in the range of 115-131 ppm correspond to the carbon atoms of the two phenyl rings. Due to the symmetry of the molecule, there are five distinct

aromatic carbon environments, leading to five separate signals in this region. The carbon atom attached to the methylene bridge appears at around 126.5 ppm.

- **Methylene Carbon (Ar-CH₂-Ar):** The upfield signal at approximately 35.5 ppm is attributed to the carbon atom of the methylene bridge. This carbon is in a more shielded environment compared to the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

Rationale for Experimental Choices:

- **Solvent and Internal Standard:** Similar to ¹H NMR, DMSO-d₆ is a suitable solvent, and TMS is used as the internal standard (0.00 ppm).
- **Decoupling:** Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This significantly improves the signal-to-noise ratio and makes the spectrum easier to interpret.
- **Pulse Program:** A standard single-pulse experiment with proton decoupling is typically used. For quantitative analysis, an inverse-gated decoupling sequence would be employed to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are directly proportional to the number of carbon atoms.

Step-by-Step Methodology:

- **Sample Preparation:**
 - Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of bis(2-hydroxyphenyl)methane in 0.6 mL of DMSO-d₆ with TMS. This is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- **Instrument Setup and Data Acquisition:**
 - Set up the spectrometer as described for ¹H NMR.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical acquisition parameters on a 100 MHz (for ¹³C) spectrometer would include:

- Pulse angle: 30-45°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more (to achieve adequate signal-to-noise)
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum (Fourier transform, phasing, and calibration).

[Click to download full resolution via product page](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of bis(2-hydroxyphenyl)methane clearly indicates the presence of the hydroxyl and aromatic functionalities.

Data Summary

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (CH ₂)
1600, 1490	Strong	Aromatic C=C stretch
1450	Medium	CH ₂ bend
1250	Strong	C-O stretch
850-750	Strong	Aromatic C-H bend (out-of-plane)

Interpretation of the IR Spectrum

- **O-H Stretch:** The most prominent feature in the IR spectrum is the strong, broad absorption band in the 3400-3200 cm⁻¹ region. This is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments.
- **C-H Stretches:** The absorptions between 3100-3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds on the aromatic rings. The bands in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene bridge.
- **Aromatic C=C Stretches:** The strong absorptions at approximately 1600 cm⁻¹ and 1490 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.
- **CH₂ Bend:** The absorption around 1450 cm⁻¹ is due to the scissoring (bending) vibration of the methylene group.
- **C-O Stretch:** The strong band at approximately 1250 cm⁻¹ is assigned to the stretching vibration of the C-O bond of the phenol.

- **Aromatic C-H Bends:** The strong absorptions in the $850\text{-}750\text{ cm}^{-1}$ region are due to the out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Rationale for Experimental Choices:

- **Sample Preparation (KBr Pellet Method):** For solid samples like bis(2-hydroxyphenyl)methane, the potassium bromide (KBr) pellet method is a common and effective technique. KBr is transparent to infrared radiation in the typical mid-IR region ($4000\text{-}400\text{ cm}^{-1}$) and serves as an inert matrix to disperse the sample. This method minimizes scattering effects and produces a high-quality spectrum.

Step-by-Step Methodology:

- **Sample Preparation (KBr Pellet):**
 - Thoroughly grind a small amount of bis(2-hydroxyphenyl)methane (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- **Data Acquisition:**
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO_2 and water vapor.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

[Click to download full resolution via product page](#)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Data Summary (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
200	100	$[M]^+$ (Molecular Ion)
107	80	$[M - C_7H_7O]^+$
94	40	$[C_6H_5OH]^+$
77	30	$[C_6H_5]^+$

Interpretation of the Mass Spectrum

- Molecular Ion Peak ($[M]^+$): The peak at m/z 200 corresponds to the molecular ion, which is formed by the loss of one electron from the bis(2-hydroxyphenyl)methane molecule. The presence of a prominent molecular ion peak confirms the molecular weight of the compound.
- Major Fragment Ions:
 - m/z 107: This intense peak is likely due to the cleavage of the C-C bond between the methylene bridge and one of the phenyl rings, followed by the loss of a hydroxyphenylmethyl radical or a rearrangement.

- m/z 94: This peak corresponds to the phenol radical cation, formed by the cleavage of the methylene bridge.
- m/z 77: This fragment corresponds to the phenyl cation, formed by the loss of the hydroxyl group from the phenol fragment.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices:

- Ionization Method (Electron Ionization - EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This method is well-suited for relatively small, volatile, and thermally stable molecules like bis(2-hydroxyphenyl)methane. It reliably produces a molecular ion and a rich fragmentation pattern that is highly reproducible and useful for structural elucidation and library matching.

Step-by-Step Methodology:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The probe is heated to volatilize the sample into the ion source.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection:

- The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

[Click to download full resolution via product page](#)

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic data presented in this technical guide— ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry—provide a comprehensive and self-validating system for the characterization of bis(2-hydroxyphenyl)methane. Each technique offers a unique and complementary piece of the structural puzzle. ^1H and ^{13}C NMR provide a detailed map of the proton and carbon frameworks, confirming the molecule's symmetry and connectivity. IR spectroscopy identifies the key functional groups, namely the hydroxyl and aromatic moieties. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways under energetic conditions.

By understanding the principles behind each technique and the interpretation of the resulting spectra, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of bis(2-hydroxyphenyl)methane, ensuring the integrity of their downstream applications.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Fisher, T. H., Chao, P., Upton, C. G., & Day, A. J. (1995). Substituent effects on the ^{13}C NMR chemical shifts of substituted diphenylmethanes. *Magnetic Resonance in Chemistry*, 33(9), 717-722. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). *Introduction to Spectroscopy* (5th ed.). Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). *Spectrometric Identification of Organic Compounds* (8th ed.). John Wiley & Sons. [Link]
- To cite this document: BenchChem. [Spectroscopic Data for Bis(2-hydroxyphenyl)methane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b144329#spectroscopic-data-for-bis-2-hydroxyphenyl-methane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com